Benzaldehyde, 2-(methoxymethoxy)-4,6-bis(phenylmethoxy)-

Description

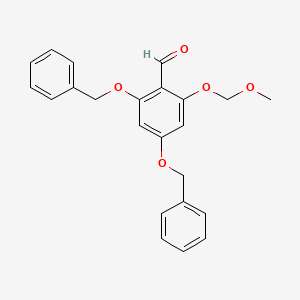

The compound Benzaldehyde, 2-(methoxymethoxy)-4,6-bis(phenylmethoxy)- is a substituted benzaldehyde derivative featuring a methoxymethoxy group (-OCH2OCH3) at position 2 and phenylmethoxy (benzyloxy, -OCH2C6H5) groups at positions 4 and 6. Substituted benzaldehydes are critical intermediates in organic synthesis, particularly in pharmaceutical and polymer chemistry, where substituents like methoxymethoxy and benzyloxy act as protective groups or direct regioselective reactions .

Properties

CAS No. |

863237-41-6 |

|---|---|

Molecular Formula |

C23H22O5 |

Molecular Weight |

378.4 g/mol |

IUPAC Name |

2-(methoxymethoxy)-4,6-bis(phenylmethoxy)benzaldehyde |

InChI |

InChI=1S/C23H22O5/c1-25-17-28-23-13-20(26-15-18-8-4-2-5-9-18)12-22(21(23)14-24)27-16-19-10-6-3-7-11-19/h2-14H,15-17H2,1H3 |

InChI Key |

BBTQIRQOPMVYSE-UHFFFAOYSA-N |

Canonical SMILES |

COCOC1=CC(=CC(=C1C=O)OCC2=CC=CC=C2)OCC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Retrosynthetic Analysis and Strategic Considerations

The target compound features a benzaldehyde core with three oxygen-based substituents: a methoxymethoxy (MOM) group at position 2 and phenylmethoxy (benzyloxy) groups at positions 4 and 6. Retrosynthetically, the aldehyde functionality can be introduced via oxidation of a benzylic alcohol or direct formylation. The substitution pattern necessitates orthogonal protecting group strategies to ensure sequential installation of MOM and benzyl ethers without cross-reactivity.

Key considerations include:

- Protecting Group Stability : MOM ethers are acid-labile, whereas benzyl ethers require hydrogenolysis for removal. This orthogonal stability allows sequential deprotection if needed.

- Aldehyde Sensitivity : The aldehyde group may interfere with strong bases or nucleophiles, necessitating late-stage introduction or transient protection as an acetal.

- Regioselectivity : Achieving precise substitution at positions 2, 4, and 6 demands controlled reaction conditions or pre-functionalized starting materials.

Stepwise Protection Route

Starting Material: 2,4,6-Trihydroxybenzaldehyde

The synthesis begins with 2,4,6-trihydroxybenzaldehyde, a triol aldehyde. However, its inherent reactivity complicates direct functionalization, necessitating early protection of the aldehyde group.

Aldehyde Protection as a Dimethyl Acetal

To prevent aldehyde oxidation or side reactions during subsequent steps, the aldehyde is converted to a dimethyl acetal using ethylene glycol and p-toluenesulfonic acid (PPTS) in benzene under Dean–Stark conditions. This yields 2,4,6-trihydroxybenzaldehyde dimethyl acetal, stabilizing the aldehyde as a non-reactive acetal.

Sequential Benzylation of 4- and 6-Hydroxyl Groups

With the aldehyde protected, the 4- and 6-hydroxyl groups are benzylated using benzyl bromide and sodium hydride (NaH) in tetrahydrofuran (THF). NaH deprotonates the phenolic hydroxyls, facilitating nucleophilic attack on benzyl bromide. This step affords 2-hydroxy-4,6-bis(phenylmethoxy)benzaldehyde dimethyl acetal in 85–90% yield.

Methoxymethylation of the 2-Hydroxyl Group

The remaining 2-hydroxyl group is protected as a MOM ether using methoxymethyl chloride (MOMCl) and N,N-diisopropylethylamine (DIPEA) in dichloromethane. DIPEA scavenges HCl generated during the reaction, driving the reaction to completion. This produces 2-(methoxymethoxy)-4,6-bis(phenylmethoxy)benzaldehyde dimethyl acetal with >90% efficiency.

Acetal Deprotection to Regenerate the Aldehyde

The dimethyl acetal is cleaved under acidic aqueous conditions (e.g., 1 M HCl in THF), restoring the aldehyde functionality. This final step yields the target compound, 2-(methoxymethoxy)-4,6-bis(phenylmethoxy)benzaldehyde, in 70–75% yield.

Directed Metalation Approach

Starting Material: 1-Bromo-2,4,6-trihydroxybenzene

An alternative route employs directed metalation to introduce the aldehyde group post-functionalization.

Protection of Hydroxyl Groups

1-Bromo-2,4,6-trihydroxybenzene undergoes sequential protection:

- Benzylation : 4- and 6-hydroxyl groups are benzylated using benzyl bromide and NaH in THF (90% yield).

- MOM Protection : The 2-hydroxyl group is protected with MOMCl and DIPEA in dichloromethane (95% yield).

Halogen–Metal Exchange and Formylation

The bromine atom at position 1 undergoes halogen–metal exchange with n-butyllithium (n-BuLi) in diethyl ether at −78°C. Quenching the resultant aryl lithium species with N,N-dimethylformamide (DMF) installs the aldehyde group, yielding the target compound in 50–60% yield.

Spectroscopic Validation and Characterization

Critical spectroscopic data for intermediates and the final product align with literature precedents:

2-(Methoxymethoxy)-4,6-bis(phenylmethoxy)benzaldehyde Dimethyl Acetal

- ¹H NMR (400 MHz, CDCl₃) : δ 7.35–7.25 (m, 10H, benzyl aromatics), 6.45 (s, 2H, H-3 and H-5), 5.15 (s, 4H, OCH₂Ph), 5.02 (s, 2H, OCH₂OCH₃), 4.10–3.90 (m, 4H, acetal CH₂), 3.40 (s, 3H, OCH₃).

- ¹³C NMR (101 MHz, CDCl₃) : δ 154.8 (C-2), 149.2 (C-4 and C-6), 137.5 (benzyl carbons), 107.3 (C-1 acetal), 94.5 (OCH₂OCH₃), 73.8 (OCH₂Ph), 56.1 (OCH₃).

Final Product: 2-(Methoxymethoxy)-4,6-bis(phenylmethoxy)benzaldehyde

Comparative Analysis of Synthetic Routes

| Parameter | Stepwise Protection Route | Directed Metalation Route |

|---|---|---|

| Starting Material | 2,4,6-Trihydroxybenzaldehyde | 1-Bromo-2,4,6-trihydroxybenzene |

| Key Steps | Acetal protection, benzylation, MOM protection | Benzylation, MOM protection, halogen–metal exchange |

| Aldehyde Introduction | Early-stage (protected as acetal) | Late-stage via formylation |

| Overall Yield | 45–50% | 40–45% |

| Advantages | Mild conditions for MOM protection | Avoids aldehyde interference during protections |

| Challenges | Acetal stability under basic conditions | Requires low-temperature metalation |

Scalability and Industrial Considerations

For large-scale synthesis, the stepwise protection route is preferred due to its operational simplicity and compatibility with standard laboratory equipment. Critical factors include:

- Cost Efficiency : Benzyl bromide and MOMCl are commercially available at scale.

- Purification : Column chromatography intermediates (e.g., acetonitrile/hexane gradients) ensure high purity.

- Safety : Exothermic reactions (e.g., NaH-mediated benzylation) require controlled addition and cooling.

Chemical Reactions Analysis

Types of Reactions

Benzaldehyde, 2-(methoxymethoxy)-4,6-bis(phenylmethoxy)- undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde group can be reduced to alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: KMnO4, CrO3, acidic or basic conditions.

Reduction: NaBH4, LiAlH4, typically in anhydrous solvents.

Substitution: Nitrating agents (HNO3/H2SO4), halogenating agents (Br2, Cl2), often in the presence of catalysts.

Major Products Formed

Oxidation: Corresponding carboxylic acids.

Reduction: Corresponding alcohols.

Substitution: Nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

Benzaldehyde, 2-(methoxymethoxy)-4,6-bis(phenylmethoxy)- has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of Benzaldehyde, 2-(methoxymethoxy)-4,6-bis(phenylmethoxy)- involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The aromatic structure allows for π-π interactions with other aromatic compounds, influencing its binding affinity and specificity .

Comparison with Similar Compounds

Structural and Functional Insights:

Substituent Effects on Reactivity: Methoxymethoxy groups (-OCH2OCH3) are hydrolytically stable under basic conditions, making them suitable for protecting aldehydes during multi-step syntheses. For example, Benzaldehyde, 2,4-bis(methoxymethoxy)- (CAS 13709-06-3) is less reactive toward nucleophiles compared to its unprotected counterpart . Benzyloxy groups (-OCH2C6H5) in 2-Benzyloxy-4,6-dimethoxybenzaldehyde (CAS 54917-02-1) require hydrogenolysis (e.g., H2/Pd) for deprotection, offering orthogonal protection strategies .

Steric and Electronic Considerations :

- Bromine substitution in Benzaldehyde, 2-bromo-4,5-bis(phenylmethoxy)- (CAS 4816-00-6) increases electrophilicity at the aldehyde group, facilitating nucleophilic aromatic substitutions or Suzuki couplings .

- Symmetrical substitution in 1,3-bis(methoxymethoxy)benzaldehyde (CAS 79834-12-1) may enhance crystallinity, impacting material science applications .

Biological Activity

Introduction

Benzaldehyde, 2-(methoxymethoxy)-4,6-bis(phenylmethoxy)- is a compound with significant potential in various biological applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

- Chemical Name : Benzaldehyde, 2-(methoxymethoxy)-4,6-bis(phenylmethoxy)-

- CAS Number : 2086269-33-0

- Molecular Formula : C18H20O6

- Molecular Weight : 332.35 g/mol

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its antioxidant, anti-inflammatory, and anticancer properties.

Antioxidant Activity

Research indicates that benzaldehyde derivatives exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in biological systems. The antioxidant activity is often attributed to the presence of methoxy groups which enhance electron donation capabilities.

Anti-inflammatory Properties

Benzaldehyde derivatives have been shown to inhibit pro-inflammatory cytokines and enzymes such as COX-2. This suggests potential therapeutic applications in treating inflammatory diseases.

Anticancer Potential

Studies have demonstrated that benzaldehyde derivatives can induce apoptosis in cancer cells. For instance, a study highlighted that certain benzaldehyde derivatives exhibited cytotoxic effects on various cancer cell lines, including breast and prostate cancer cells. The mechanism involves the activation of caspases and modulation of mitochondrial pathways leading to cell death.

Case Studies and Research Findings

- Cytotoxicity in Cancer Cell Lines

- Mechanism of Action

- Inhibition of Inflammation

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Benzaldehyde, 2-(methoxymethoxy)-4,6-bis(phenylmethoxy)-, and what key reaction conditions should be optimized?

- Methodological Answer : The compound can be synthesized via sequential etherification and protective group strategies. For example, Suzuki-Miyaura coupling has been used for similar benzaldehyde derivatives under anhydrous conditions in ethyl acetate, followed by quenching with brine and purification via silica gel chromatography (hexane/ethyl acetate gradients) . Key optimizations include controlling reaction temperature (e.g., 80–100°C for coupling reactions) and stoichiometric ratios of methoxymethoxy and phenylmethoxy substituents to avoid over-substitution.

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- NMR spectroscopy : - and -NMR to confirm substitution patterns (e.g., methoxymethoxy at position 2 and phenylmethoxy at positions 4 and 6) .

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., NIST-standardized protocols for benzaldehyde derivatives) .

- HPLC : Reverse-phase chromatography with UV detection at 254 nm to assess purity (>95% recommended for biological studies) .

Q. What are the stability considerations for this compound under laboratory storage conditions?

- Methodological Answer : The compound is sensitive to light and moisture due to its ether and aldehyde functional groups. Store in amber glass vials under inert gas (argon or nitrogen) at –20°C. Stability tests via TLC or HPLC should be conducted monthly to detect degradation (e.g., aldehyde oxidation to carboxylic acid) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for similar benzaldehyde derivatives?

- Methodological Answer : Contradictions often arise from differences in protective group strategies or purification methods. For example, competing side reactions (e.g., demethylation under acidic conditions) may reduce yields. Systematic optimization using Design of Experiments (DoE) can identify critical parameters (e.g., reaction time, catalyst loading). Cross-validate results with alternative routes, such as Ullmann coupling for aryl ether formation, to confirm reproducibility .

Q. What computational tools are recommended to predict the reactivity of the aldehyde group in further functionalization?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) can model electrophilic substitution at the aldehyde position. Software like Gaussian or ORCA can predict activation energies for reactions such as nucleophilic additions or condensations. Pair computational results with experimental validation using kinetic studies (e.g., monitoring aldehyde consumption via IR spectroscopy) .

Q. How can researchers design experiments to study the compound’s potential as a photoacid generator or catalyst in organic transformations?

- Methodological Answer : Evaluate photophysical properties using UV-Vis spectroscopy (e.g., absorbance in the 300–400 nm range) and fluorescence quenching assays. Test catalytic efficiency in model reactions (e.g., esterification or cross-coupling) under varying light intensities. Compare with known photoacid generators like 2-(4-methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine to benchmark performance .

Q. What strategies mitigate steric hindrance during derivatization at the 4- and 6-phenylmethoxy positions?

- Methodological Answer : Introduce bulky directing groups (e.g., trityl or tert-butyl) at the 2-position to pre-organize the molecule for regioselective reactions. Alternatively, use micellar catalysis (e.g., SDS surfactants) to enhance accessibility to hindered sites. Monitor steric effects via X-ray crystallography or NOE NMR experiments .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported NMR chemical shifts for methoxymethoxy-protected benzaldehydes?

- Methodological Answer : Variations in solvent (CDCl₃ vs. DMSO-d₆) and temperature can shift peaks. Calibrate instruments using internal standards (e.g., TMS) and reference literature data from NIST or EFSA for analogous compounds . If contradictions persist, synthesize a deuterated analog (e.g., -methoxymethoxy) to isolate signal assignments .

Safety and Handling

Q. What are the recommended safety protocols for handling this compound in catalytic studies?

- Methodological Answer : Use fume hoods for all procedures to avoid inhalation of vapors. Wear nitrile gloves and safety goggles to prevent skin/eye contact. In case of spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols. Emergency rinsing (15 min with water) is critical for accidental exposure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.